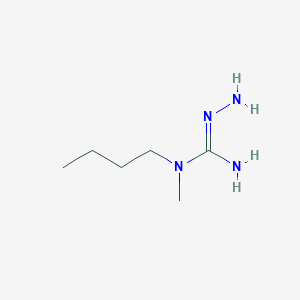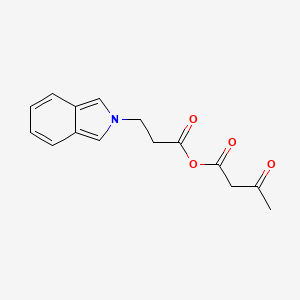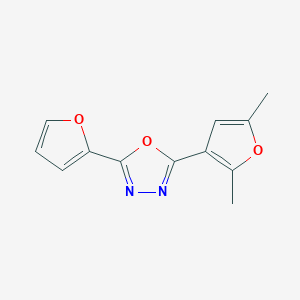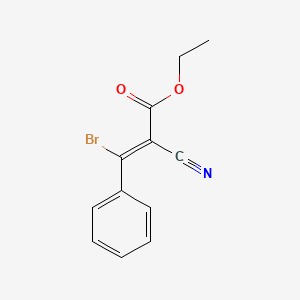
N-Butyl-N-methylhydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methylhydrazinecarboximidamide is an organic compound with the molecular formula C6H16N4. It is a derivative of hydrazinecarboximidamide, where the hydrogen atoms are replaced by butyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methylhydrazinecarboximidamide typically involves the reaction of butylamine and methylhydrazine with a suitable carbonyl compound. One common method is the condensation reaction between butylamine and methylhydrazine in the presence of a carbonyl donor, such as formaldehyde or acetone. The reaction is usually carried out under mild conditions, with the temperature maintained at around 50-60°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as copper(II) triflate (Cu(OTf)2), can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of alkyl or aryl-substituted hydrazinecarboximidamides .
Scientific Research Applications
N-Butyl-N-methylhydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of N-Butyl-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-methylamine: A related compound with similar structural features but different functional groups.
N-Butyl-N-methylnitrosamine: Another similar compound with a nitroso group instead of a hydrazinecarboximidamide group.
Uniqueness
N-Butyl-N-methylhydrazinecarboximidamide is unique due to its specific combination of butyl and methyl groups attached to the hydrazinecarboximidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H16N4 |
|---|---|
Molecular Weight |
144.22 g/mol |
IUPAC Name |
2-amino-1-butyl-1-methylguanidine |
InChI |
InChI=1S/C6H16N4/c1-3-4-5-10(2)6(7)9-8/h3-5,8H2,1-2H3,(H2,7,9) |
InChI Key |
XRVRXELZAJOXLW-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(C)/C(=N/N)/N |
Canonical SMILES |
CCCCN(C)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)



![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)



![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)

